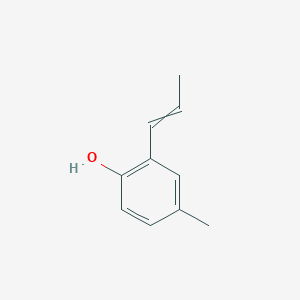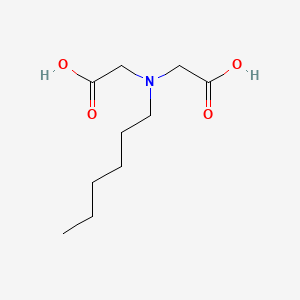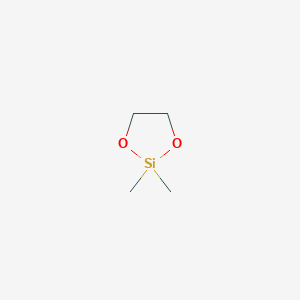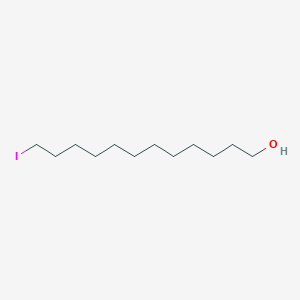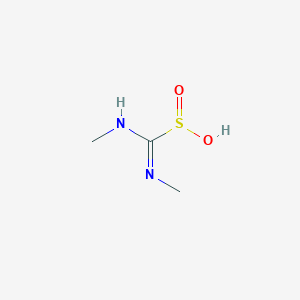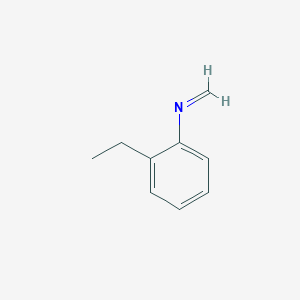
Diethyl (trifluoromethanesulfonyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (trifluoromethanesulfonyl)propanedioate is a chemical compound that belongs to the class of trifluoromethanesulfonyl derivatives It is characterized by the presence of a trifluoromethanesulfonyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (trifluoromethanesulfonyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with trifluoromethanesulfonyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (trifluoromethanesulfonyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (trifluoromethanesulfonyl)propanedioate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (trifluoromethanesulfonyl)propanedioate involves the activation of the trifluoromethanesulfonyl group, which acts as an electron-withdrawing group. This activation facilitates various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar compound without the trifluoromethanesulfonyl group.
Dimethyl malonate: Another ester derivative of malonic acid.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Diethyl (trifluoromethanesulfonyl)propanedioate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly valuable in specific synthetic and catalytic applications .
Properties
CAS No. |
54007-45-3 |
|---|---|
Molecular Formula |
C8H11F3O6S |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
diethyl 2-(trifluoromethylsulfonyl)propanedioate |
InChI |
InChI=1S/C8H11F3O6S/c1-3-16-6(12)5(7(13)17-4-2)18(14,15)8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
MPGWOCWFUSALQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
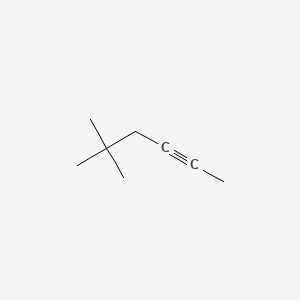


![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
